5-Bromo-2-(2,5-dichlorophenyl)isoindoline-1,3-dione
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Overview
Description
5-Bromo-2-(2,5-dichlorophenyl)isoindoline-1,3-dione is a synthetic compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,5-dichlorophenyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . The reaction conditions often include the use of solvents like toluene and catalysts such as transition metals to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including acid catalysis, amide formation, and bromination reactions . These methods are designed to ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,5-dichlorophenyl)isoindoline-1,3-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and dichlorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylhydrazine, maleimides, and various transition metal catalysts . The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-Bromo-2-(2,5-dichlorophenyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,5-dichlorophenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D3, suggesting its potential application as an antipsychotic agent . Additionally, it may act as an activator of E3 ligase, which ubiquitinylates proteins for proteolysis .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 4-Bromo-N-(2,6-dioxo-3-piperidyl)phthalimide
Uniqueness
Compared to similar compounds, 5-Bromo-2-(2,5-dichlorophenyl)isoindoline-1,3-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific receptors and participate in diverse chemical reactions makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H6BrCl2NO2 |
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Molecular Weight |
371.0 g/mol |
IUPAC Name |
5-bromo-2-(2,5-dichlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H6BrCl2NO2/c15-7-1-3-9-10(5-7)14(20)18(13(9)19)12-6-8(16)2-4-11(12)17/h1-6H |
InChI Key |
MWANPYIDUHQYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)Cl |
Origin of Product |
United States |
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